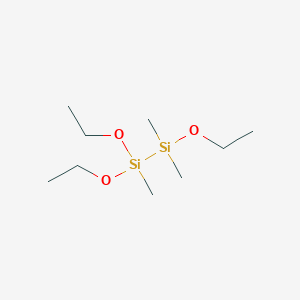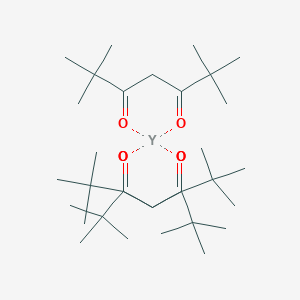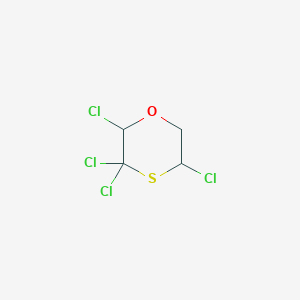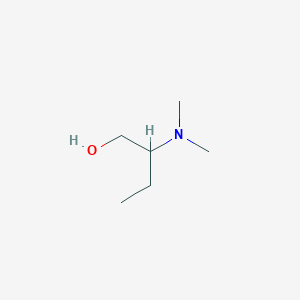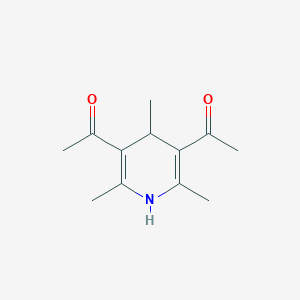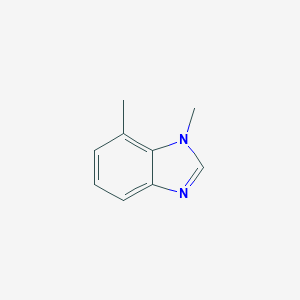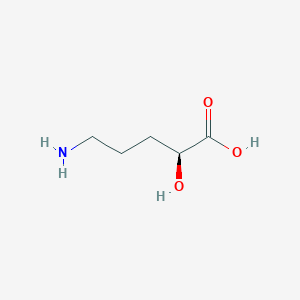
(S)-5-amino-2-hydroxypentanoic acid
Overview
Description
(S)-5-amino-2-hydroxypentanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensinogen-Cleaving Enzyme Inhibition : Novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues are useful for inhibiting the action of the enzyme renin, which cleaves angiotensinogen (Mahanta & Suijlekom, 2007).
Pyruvate Kinase Alkylation : The synthesis and characterization of 4-hydroxypentanoic acid alanine thioether, related to the reaction of 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase, were studied (Chalkley & Bloxham, 1976).
Synthesis of L-2-Amino-5-arylpentanoic Acids : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, important in the study of AM-toxins, were explored (Shimohigashi, Lee, & Izumiya, 1976).
Bacterial Metabolism Product : 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) was identified in cultures of Escherichia coli B, showcasing its role in bacterial metabolism (Hill, White, & Smith, 1993).
Precursors for Polyamides : Derivatives of 5-amino-5-deoxy-L-arabinonic acid, 5-amino-5-deoxy-D-xylonic acid, and (S)-5-amino-4-hydroxypentanoic acid were synthesized for use as precursors in the preparation of optically active polyamides (Zamora et al., 1996).
Inhibitors of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids related to L-ornithine were studied as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
HIV-Protease Assay : (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was synthesized and used in a selective HIV-protease assay (Badalassi et al., 2002).
Antifungal Action : (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, was studied for its antifungal action, specifically inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae (Yamaki et al., 1990).
Synthesis of γ-Fluorinated α-Amino Acids : The synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary was explored, including the synthesis of derivatives like (S)-2-amino-4-fluoro-4-pentenoic acid (Laue et al., 2000).
Drought Stress Response in Plants : The production of 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid) in C4 grasses in response to drought stress was investigated (Carmo-Silva et al., 2009).
Properties
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


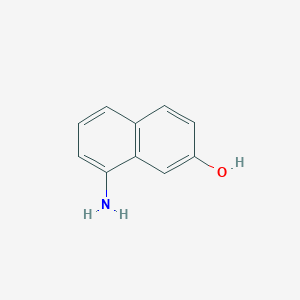
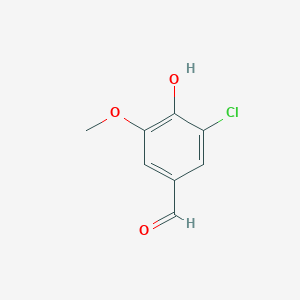

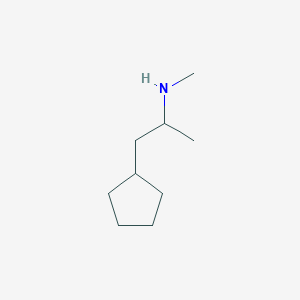

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
